molecular formula C23H29ClN4O4 B11531497 N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11531497
M. Wt: 461.0 g/mol
InChI Key: QXHLSHIBJSRUGP-BRJLIKDPSA-N
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Description

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a chlorophenoxy group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.

    Introduction of the bis(2-methylpropyl)amino group: This is achieved through a nucleophilic substitution reaction.

    Condensation with 4-chlorophenoxyacetic acid: The intermediate is then reacted with 4-chlorophenoxyacetic acid under acidic or basic conditions to form the desired hydrazide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where nitrophenyl derivatives are known to be active.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the hydrazide linkage could facilitate the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-(dimethylamino)-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide
  • N’-[(E)-{2-(diethylamino)-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide

Uniqueness

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to the presence of the bis(2-methylpropyl)amino group, which may confer distinct steric and electronic properties compared to similar compounds. This could result in different reactivity and interaction with molecular targets, making it a valuable compound for further study.

Properties

Molecular Formula

C23H29ClN4O4

Molecular Weight

461.0 g/mol

IUPAC Name

N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C23H29ClN4O4/c1-16(2)13-27(14-17(3)4)22-10-7-20(28(30)31)11-18(22)12-25-26-23(29)15-32-21-8-5-19(24)6-9-21/h5-12,16-17H,13-15H2,1-4H3,(H,26,29)/b25-12+

InChI Key

QXHLSHIBJSRUGP-BRJLIKDPSA-N

Isomeric SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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